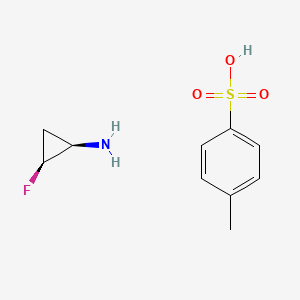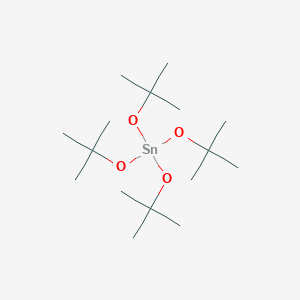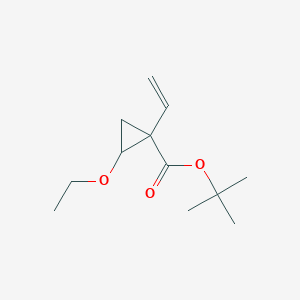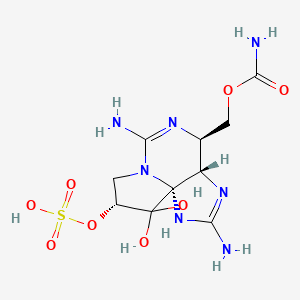
2-Hydroxy Felbamate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Felbamate-d4 is a deuterated analogue of 2-Hydroxy Felbamate, which is an impurity of Felbamate. Felbamate is an anticonvulsant drug used primarily for the treatment of epilepsy. The molecular formula of this compound is C11H10D4N2O5, and it has a molecular weight of 258.26 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Felbamate-d4 typically involves the deuteration of 2-Hydroxy Felbamate. The process begins with the preparation of Felbamate, which is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include aldehydes, acids, and substituted derivatives, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
2-Hydroxy Felbamate-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Felbamate impurities.
Biology: Employed in metabolic studies to trace the biotransformation of Felbamate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Felbamate.
Industry: Applied in the development of new anticonvulsant drugs and in quality control processes for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex . This antagonism blocks the excitatory effects of amino acids, thereby suppressing seizure activity. Additionally, it modulates sodium channel conductance, preventing sustained repetitive firing of neurons .
Comparison with Similar Compounds
Felbamate: The parent compound, used as an anticonvulsant.
2-Hydroxy Felbamate: A non-deuterated analogue with similar pharmacological properties.
Meprobamate: A related carbamate compound with anxiolytic properties but less anticonvulsant activity.
Uniqueness: 2-Hydroxy Felbamate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking of metabolic pathways is required.
Properties
CAS No. |
1346602-71-8 |
|---|---|
Molecular Formula |
C₁₁H₁₀D₄N₂O₅ |
Molecular Weight |
258.26 |
Synonyms |
2-Phenyl-1,2,3-propane-d4-triol 1,3-Dicarbamate; 2-Hydroxy-2-phenyl-1,3-propane-d4-diyl Dicarbamate; W 2292-d4; W 2992-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)





![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

